(R)-5-Oxotetrahydrofuran-2-carboxylic acid

Asymmetric Catalysis Chiral Pool Synthesis Process Chemistry

Sourcing (R)-5-Oxotetrahydrofuran-2-carboxylic acid with certified enantiomeric purity (≥98% ee) is critical—the (R)-stereochemistry is essential for biological activity in 2',3'-dideoxy-4'-selenonucleoside antiviral agents and ensures accurate quantification as an HPLC derivatization reagent. Substitution with the S-enantiomer (CAS 54848-33-8) or racemic mixtures yields inactive diastereomers and erroneous analytical results. Confirm identity via specific rotation (-15° in methanol) before use. Synthesized via stereospecific deamination of D-glutamic acid or catalytic enantioselective hydrogenation; the latter route supports green chemistry principles. For research and further manufacturing use only.

Molecular Formula C5H6O4
Molecular Weight 130.1 g/mol
CAS No. 53558-93-3
Cat. No. B104505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-Oxotetrahydrofuran-2-carboxylic acid
CAS53558-93-3
Synonyms(R)-Tetrahydro-5-oxo-2-furancarboxylic Acid;  (2R)-Tetrahydro-5-oxofuran-2-carboxylic Acid;  (R)-(-)-5-Oxo-2-tetrahydrofurancarboxylic Acid;  (R)-5-Oxo-2-tetrahydrofurancarboxylic acid;  (R)-5-Oxotetrahydrofuran-2-carboxylic Acid;  (R)-Tetrahydro-5-oxo-2-
Molecular FormulaC5H6O4
Molecular Weight130.1 g/mol
Structural Identifiers
SMILESC1CC(=O)OC1C(=O)O
InChIInChI=1S/C5H6O4/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2,(H,7,8)/t3-/m1/s1
InChIKeyQVADRSWDTZDDGR-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (R)-5-Oxotetrahydrofuran-2-carboxylic acid (CAS 53558-93-3): Chiral Intermediate Sourcing and Specification Analysis


(R)-5-Oxotetrahydrofuran-2-carboxylic acid (CAS 53558-93-3) is a chiral γ-lactone carboxylic acid with the molecular formula C₅H₆O₄ and a molecular weight of 130.10 g/mol [1]. It serves as a versatile chiral building block in asymmetric synthesis and is recognized as an important intermediate in pharmaceutical development . This compound is commercially available from reputable vendors with varying purity grades, typically ≥95% to >98.0% [2], and is characterized by a melting point of 70–74°C . Its stereochemistry is critical for applications demanding enantiomeric purity, such as chiral derivatization and the synthesis of stereospecific drug candidates .

Why Chiral Purity in (R)-5-Oxotetrahydrofuran-2-carboxylic acid (CAS 53558-93-3) is Non-Negotiable


The procurement of (R)-5-oxotetrahydrofuran-2-carboxylic acid requires strict enantiomeric purity verification, as substitution with its S-enantiomer (CAS 54848-33-8) or racemic mixtures will lead to different stereochemical outcomes in downstream reactions. For example, (R)-OTC is synthesized via stereospecific deamination of D-glutamic acid or enantioselective hydrogenation of 2-oxoglutaric acid [1], processes that yield a distinct enantiomer. A 2017 study on the asymmetric oxidation of 3-alkyl-1,2-cyclopentanediones using a Ti(OiPr)4/tartaric ester/tBuOOH complex achieved up to 94% ee for structurally related 2-substituted-5-oxotetrahydrofuran-2-carboxylic acids [2], highlighting the sensitivity of the chiral center to reaction conditions. Consequently, generic substitution without validated enantiomeric excess (ee) data risks introducing the wrong stereoisomer, which can compromise the stereochemical integrity of the final product, especially in applications like chiral derivatization for HPLC [3].

Quantitative Differentiation Guide for (R)-5-Oxotetrahydrofuran-2-carboxylic acid (CAS 53558-93-3) vs. Comparators


Comparative Enantioselective Synthesis: Catalytic Hydrogenation vs. Traditional Deamination Route

The synthesis of (R)-OTC via enantioselective hydrogenation of 2-oxoglutaric acid on a cinchona alkaloid-modified Pt/Al₂O₃ catalyst achieves an enantiomeric excess (ee) of 92% [1]. This contrasts with the traditional stereospecific deamination of D-glutamic acid, which yields (R)-OTC with a lower reported efficiency and requires a more expensive starting material [1]. The catalytic route offers a more sustainable and cost-effective alternative.

Asymmetric Catalysis Chiral Pool Synthesis Process Chemistry

Comparative Enantiomeric Purity: Commercial Availability and Vendor Specifications

Commercial sources of (R)-OTC provide specific enantiomeric purity data. For instance, TCI America specifies an optical purity of ≥98.0% ee as determined by GC [1]. In contrast, some suppliers, like AKSci, offer a minimum purity of 95% but do not specify enantiomeric excess in their primary specifications . This highlights the importance of selecting a vendor that provides explicit enantiomeric purity data for applications requiring high stereochemical fidelity.

Chiral Purity Analytical Chemistry Quality Control

Comparative Application as a Chiral Intermediate in Antiviral Synthesis

(R)-OTC is a key intermediate in the synthesis of 2',3'-dideoxy-4'-selenonucleosides, which are investigated as potential antiviral agents . While the S-enantiomer (CAS 54848-33-8) is also a chiral building block, the specific stereochemistry of the (R)-form is crucial for the biological activity of these selenonucleosides. The use of the incorrect enantiomer would result in a different, and likely inactive, diastereomer of the target antiviral compound.

Medicinal Chemistry Antiviral Agents Nucleoside Analogs

Comparative Physical Property Data for Identity Confirmation

The specific optical rotation of (R)-OTC is consistently reported as -15° (c=5, MeOH) [1]. This value serves as a definitive and quantitative identifier for the R-enantiomer. The S-enantiomer (CAS 54848-33-8) will exhibit the opposite optical rotation (+15° under the same conditions). This provides a simple, quantitative, and verifiable method for confirming the identity and enantiomeric purity of a received batch, distinguishing it from its S-isomer or a racemate.

Analytical Chemistry Material Characterization Quality Control

Optimal Application Scenarios for (R)-5-Oxotetrahydrofuran-2-carboxylic acid (CAS 53558-93-3) Based on Quantitative Evidence


Asymmetric Synthesis of Antiviral Selenonucleosides

(R)-OTC is the preferred chiral intermediate for the synthesis of 2',3'-dideoxy-4'-selenonucleosides, a class of potential antiviral agents. As noted, the R-stereochemistry is essential for the biological activity of these compounds. Procurement of (R)-OTC with high enantiomeric purity (e.g., >98% ee as specified by TCI America [1]) is critical to ensure the stereochemical fidelity of the final drug candidate and avoid the formation of inactive diastereomers.

Chiral Derivatization Agent in HPLC Analysis

The compound is used as an HPLC derivatization reagent for UV/Vis detection . In this application, the high enantiomeric purity of (R)-OTC is paramount. A batch with a lower ee or contamination with the S-enantiomer would lead to inaccurate quantification of enantiomeric excess in the analyte sample. Therefore, sourcing from a vendor that explicitly certifies enantiomeric purity, like TCI America, is essential for analytical accuracy and method validation.

Synthesis of Enantiopure Chiral Building Blocks for Drug Discovery

As a general chiral building block, (R)-OTC is used to introduce a defined stereocenter into complex molecules. The high enantiomeric purity (≥98% ee) [1] ensures that the stereochemical integrity is maintained throughout the synthetic sequence. The well-characterized optical rotation (-15° in methanol) provides a simple quality control check to confirm the identity and purity of the material before use in multi-step syntheses, reducing the risk of downstream contamination by the wrong enantiomer.

Sustainable Synthesis via Catalytic Hydrogenation

For organizations prioritizing green chemistry principles or seeking to reduce reliance on chiral pool feedstocks, the catalytic enantioselective hydrogenation of 2-oxoglutaric acid to yield (R)-OTC with 92% ee [2] represents a more sustainable and potentially cost-effective route. This method uses water as a solvent and avoids the stoichiometric use of D-glutamic acid, aligning with environmentally conscious manufacturing processes.

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